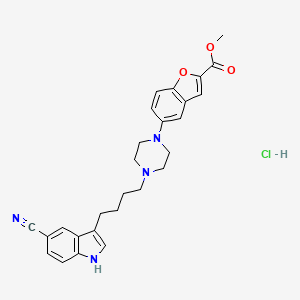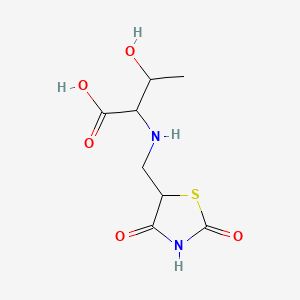
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid is a complex organic compound that features a thiazolidine ring, a hydroxybutanoic acid moiety, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is effective and yields the desired product with high purity . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and yield of the process. The use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced thiazolidine compounds, and substituted amino derivatives
Aplicaciones Científicas De Investigación
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can bind to enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2,4-Dioxothiazolidine-5-acetic acid
- Thiazolidine-2,4-dione
- Rhodanine
- 2-Thiohydantoin
Uniqueness
What sets 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid apart from these similar compounds is its unique combination of functional groups. The presence of both the hydroxybutanoic acid moiety and the amino group provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12N2O5S |
|---|---|
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)methylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-3(11)5(7(13)14)9-2-4-6(12)10-8(15)16-4/h3-5,9,11H,2H2,1H3,(H,13,14)(H,10,12,15) |
Clave InChI |
MZVIWIYQGUGODR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NCC1C(=O)NC(=O)S1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
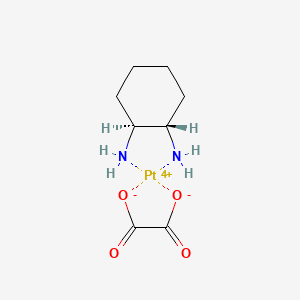
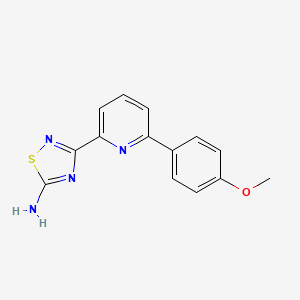

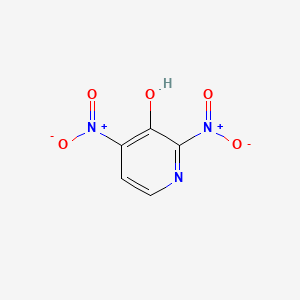
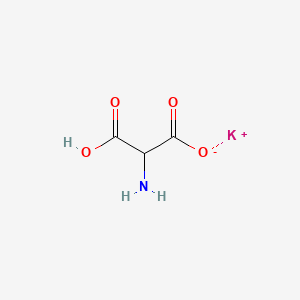
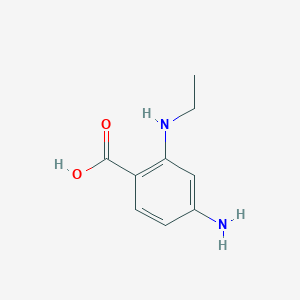
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)

